5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl-
Description
The compound 5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl- features a partially hydrogenated quinolinone core with distinct substituents:
- 7,7-Dimethyl groups: Enhance steric bulk, likely influencing conformational stability.
- 2-Phenyl substituent: May contribute to hydrophobic interactions or planarize the structure.
Properties
CAS No. |
54398-78-6 |
|---|---|
Molecular Formula |
C24H23NO2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-benzoyl-7,7-dimethyl-2-phenyl-1,4,6,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C24H23NO2/c1-24(2)14-20-22(21(26)15-24)18(23(27)17-11-7-4-8-12-17)13-19(25-20)16-9-5-3-6-10-16/h3-13,18,25H,14-15H2,1-2H3 |
InChI Key |
JKVOXZICZMVPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C=C(N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include:
Aromatic aldehyde: Benzaldehyde
Ketone: Acetophenone
Catalyst: Acidic conditions, such as sulfuric acid or hydrochloric acid
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The quinolinone framework undergoes oxidation to form derivatives with enhanced aromaticity or modified substituents. Key findings include:
Reduction Reactions
Reduction targets the carbonyl group and unsaturated bonds:
Substituent-Specific Reactions
The benzoyl and phenyl groups enable further functionalization:
Industrial-Scale Modifications
Continuous flow reactors optimize large-scale reactions:
| Parameter | Optimization Impact |
|---|---|
| Temperature (80–120°C) | Maximizes yield while minimizing decomposition. |
| Pressure (1–3 atm) | Enhances reaction rates for hydrogenation steps. |
Comparative Reactivity of Analogues
Select derivatives and their reactivity profiles:
Scientific Research Applications
4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Fluorescence Properties
Schiff Base Derivatives () :
- Compound [6] (5-chloro-substituted) : Exhibited the strongest fluorescence intensity (quantum yield φ = 3.6%) among synthesized Schiff bases. The chloro substituent likely stabilizes the excited state via electron-withdrawing effects .
Quinazolinone Analogs ():
- 2-(Benzoxazol-2-ylamino)-substituted quinazolinone: No fluorescence data reported, but benzoxazolyl groups are known fluorophores. The quinazolinone core (with two nitrogen atoms) may alter electronic transitions compared to quinolinones .
Schiff Bases () :
- The amino-Schiff base linkage may reduce bioactivity in these derivatives .
- Target Compound : The 4-benzoyl group could modulate cytotoxicity differently, as benzoyl moieties are common in bioactive molecules (e.g., kinase inhibitors).
Cyclopenta-Fused Quinoline Diones ():
- Synthetic methods focus on fused-ring systems, which may confer rigidity and affect binding to biological targets. No cytotoxicity data are available, but structural complexity could influence pharmacokinetics .
Comparative Data Table
Q & A
Basic: What are the common synthetic routes for preparing 4-benzoyl-substituted tetrahydroquinolinones, and how do reaction conditions influence yield?
The synthesis of 4-benzoyl tetrahydroquinolinones typically involves cyclocondensation or hydrazine-mediated reactions. For example, 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids can react with pentafluorophenyl hydrazine in ethyl or butyl alcohol under reflux to form structurally related cinnolin-3-ones . Solvent choice (e.g., ethyl vs. butyl alcohol) impacts reaction efficiency and recrystallization purity. LiAlH4 or NaBH3CN reductions are critical for controlling stereochemistry in similar quinoline derivatives, with NaBH3CN enabling pH-sensitive reductions (optimal at pH 4) to isolate cis/trans isomers .
Basic: How is structural confirmation achieved for 4-benzoyl-tetrahydroquinolinone derivatives?
Structural elucidation relies on spectroscopic techniques:
- 1H-NMR and 13C-NMR : Identify substituent positions (e.g., benzoyl groups, dimethyl substituents) and hydrogen environments. For example, 4-benzyl-7,8-dimethoxy derivatives show distinct aromatic proton shifts and methoxy group signals .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration, especially for chiral centers, as demonstrated in SHELX-refined structures .
Advanced: How can reaction mechanisms explain stereochemical outcomes in the reduction of tetrahydroquinolinone intermediates?
The stereoselectivity of reductions (e.g., LiAlH4 vs. NaBH3CN) depends on transition-state stabilization. For instance, NaBH3CN selectively reduces imine bonds under acidic conditions, favoring protonation of the nitrogen lone pair and leading to cis/trans isomer mixtures (50:50 ratio observed in 4-benzyl-7,8-dimethoxy derivatives). Column chromatography (silica gel, methanol/ethyl acetate gradients) is then required for isomer separation . Computational modeling of transition states could further rationalize these outcomes.
Advanced: What strategies address contradictory spectroscopic data in characterizing quinolinone derivatives?
Contradictions in NMR or MS data may arise from tautomerism or solvent effects. For example:
- Tautomeric Equilibria : Quinolinones exist in keto-enol forms, which shift with solvent polarity. DMSO-d6 stabilizes enolic forms, while CDCl3 favors keto tautomers.
- Dynamic NMR : Variable-temperature NMR can resolve overlapping signals caused by slow interconversion .
- Crystallographic Validation : SHELX-refined structures provide definitive bond-length data to resolve ambiguities .
Basic: What are the key physicochemical properties influencing the solubility and stability of 4-benzoyl-tetrahydroquinolinones?
- logP Values : Hydrophobicity (logP ~2–3) is influenced by benzoyl and dimethyl groups, favoring organic solvent solubility (e.g., ethyl acetate, methanol) .
- Hydrogen Bonding : The quinolinone carbonyl and benzoyl groups enhance crystalline stability but reduce aqueous solubility.
- pH Sensitivity : Protonation at the quinolinone nitrogen (pKa ~5–6) affects solubility in buffered solutions .
Advanced: How can structure-activity relationships (SAR) guide the optimization of tetrahydroquinolinones for pharmacological studies?
SAR studies on analogous compounds reveal:
- Substituent Effects : Electron-withdrawing groups (e.g., benzoyl) enhance π-stacking interactions with biological targets, as seen in MRSA-active quinolinones .
- Rigidity vs. Flexibility : The 7,7-dimethyl group restricts ring puckering, potentially improving target binding specificity .
- Bioisosteric Replacement : Replacing phenyl with heteroaromatic groups (e.g., pyridyl) could modulate potency and metabolic stability.
Advanced: What methodologies resolve low yields in multicomponent reactions involving tetrahydroquinolinones?
Low yields often stem from competing side reactions (e.g., over-reduction or dimerization). Strategies include:
- Catalytic Optimization : Chitosan-supported Cu nanoparticles improve cyclization efficiency in related quinolinones .
- Stepwise Synthesis : Isolating intermediates (e.g., carboxylic acid precursors) before hydrazine coupling reduces side products .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, minimizing decomposition in heat-sensitive steps .
Basic: How are quinolinone derivatives purified, and what challenges arise during scale-up?
- Recrystallization : Ethyl/butyl alcohol recrystallization removes impurities but may require multiple cycles for high-purity isolates .
- Column Chromatography : Essential for separating cis/trans isomers (e.g., 4-benzyl-7,8-dimethoxy derivatives) but becomes impractical at large scales .
- Distillation Challenges : High-melting-point derivatives (e.g., 236–265°C for hydrochloride salts) complicate solvent removal .
Advanced: How does the choice of crystallographic software (e.g., SHELXL) impact structural refinement of quinolinone derivatives?
SHELXL’s robust algorithms handle high-resolution data and twinning, critical for resolving disordered benzoyl or dimethyl groups. Its integration with SHELXPRO aids in generating publication-quality thermal ellipsoid plots . However, limitations in modeling weak hydrogen bonds may require complementary DFT calculations.
Basic: What safety precautions are critical when handling hydrazine derivatives in quinolinone synthesis?
- Toxicity Mitigation : Pentafluorophenyl hydrazine is toxic and mutagenic; reactions require fume hoods and PPE .
- Waste Disposal : Neutralize excess hydrazines with dilute HCl before disposal.
- Ventilation : LiAlH4 reactions release H2 gas; inert atmospheres (N2/Ar) prevent explosions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
